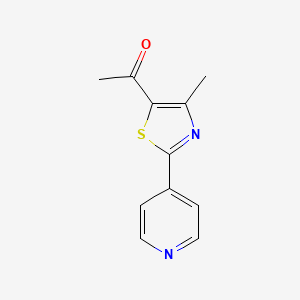

1-(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)ethanone

Description

Properties

IUPAC Name |

1-(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-7-10(8(2)14)15-11(13-7)9-3-5-12-6-4-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSVDNCZAWBUDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001235765 | |

| Record name | 1-[4-Methyl-2-(4-pyridinyl)-5-thiazolyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001235765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478077-75-7 | |

| Record name | 1-[4-Methyl-2-(4-pyridinyl)-5-thiazolyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478077-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-Methyl-2-(4-pyridinyl)-5-thiazolyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001235765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)ethanone typically involves the reaction of 4-methyl-2-(pyridin-4-yl)thiazole with ethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity 1-(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)ethanone .

Chemical Reactions Analysis

Hydrazinolysis and Oxadiazole Formation

The ethyl ester derivative of this compound undergoes hydrazinolysis to form carbohydrazide intermediates, enabling cyclocondensation reactions.

This pathway demonstrates the compound’s utility in synthesizing fused heterocycles with potential bioactivity.

Condensation with Aromatic Aldehydes

The carbohydrazide intermediate reacts with aldehydes to form hydrazone derivatives, which are key precursors for further cyclization:

These hydrazones are structurally confirmed via and IR spectroscopy, showing characteristic imine and carbonyl stretches.

Substitution and Cyclocondensation

The thiazole ring participates in nucleophilic substitution, while the ketone group enables cyclocondensation:

These reactions highlight the compound’s role in constructing polyheterocyclic scaffolds.

Oxidation and Reduction

The ketone moiety undergoes redox transformations under controlled conditions:

Scientific Research Applications

1-(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)ethanone is a heterocyclic compound that contains a thiazole ring, which is composed of sulfur and nitrogen atoms. It has drawn interest because of its distinct structural qualities, which include an aromatic thiazole moiety that enhances its reactivity and biological activity. The thiazole ring is a versatile scaffold in medicinal chemistry because it allows for a variety of chemical interactions.

Scientific Research Applications

1-(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)ethanone has applications in various fields:

- Antimicrobial Agent Some derivatives have demonstrated effectiveness against various bacterial strains. The biological properties are largely attributed to the ability of the thiazole ring to interact with biological targets, such as enzymes and receptors, influencing metabolic pathways.

- Interaction Studies Research indicates that derivatives of this compound can inhibit certain enzymes or receptor sites, providing insights into their mechanism of action and potential therapeutic uses.

Structural Similarities

Several compounds share structural similarities with 1-(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)ethanone:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Methylthiazol-5-yl)ethanone | Contains a thiazole ring | Lacks the pyridine moiety |

| 2-(Pyridin-3-yl)thiazole | Similar thiazole structure | Different substitution pattern |

| 2-Amino-thiazoles | Thiazole derivatives with amino groups | Varying biological activities depending on substitutions |

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Key Observations:

Pyridine vs. Phenyl Substitutions :

- The pyridin-4-yl group in the parent compound enhances kinase selectivity (e.g., EGFR) compared to phenyl-substituted analogues, which show broader transcriptional effects via CDK9 inhibition .

- Pyridin-3-ylmethylene hydrazine derivatives exhibit unique ecto-5'-nucleotidase inhibition, absent in pyridin-4-yl variants .

Amino Group Modifications: Methylamino or tosylamino groups reduce anticancer potency but improve synthetic versatility (e.g., intermediates for hybrid molecules) . Hydrazine-linked substituents (e.g., thiophene or pyridine) enhance target specificity, as seen in A549 lung cancer cell inhibition (IC₅₀: <5 μM) .

Acetyl Group Role: The acetyl moiety at position 5 is critical for hydrogen bonding with kinase active sites.

Biological Activity

1-(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)ethanone is a thiazole-derived compound that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article provides a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and case studies.

- IUPAC Name : 1-(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)ethanone

- CAS Number : 122229-18-9

- Molecular Formula : C11H10N2OS

- Melting Point : 208 - 210 °C

- Purity : 95% .

The biological activity of thiazole derivatives often involves interaction with various biological targets, including enzymes and receptors. For instance, thiazole compounds have been shown to inhibit certain kinases and modulate neurotransmitter systems. The specific interactions of 1-(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)ethanone with biological targets are still under investigation, but its structural features suggest potential for significant bioactivity.

Antimicrobial Activity

Thiazole derivatives, including 1-(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)ethanone, have demonstrated antimicrobial properties. In vitro studies indicate that thiazole compounds can exhibit activity against various bacterial strains. For example, similar compounds have shown minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has highlighted the anticancer potential of thiazole derivatives. A study reported that certain thiazole compounds exhibited IC50 values in the low micromolar range against cancer cell lines such as U251 (human glioblastoma) and WM793 (human melanoma). The presence of electron-donating groups on the phenyl ring enhances cytotoxic activity .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | U251 | < 10 |

| Compound B | WM793 | < 30 |

| 1-(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)ethanone | TBD | TBD |

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. Compounds with similar structures have been shown to provide protection in seizure models, indicating a potential therapeutic application in epilepsy . The structure–activity relationship (SAR) studies suggest that modifications to the thiazole ring can significantly influence anticonvulsant efficacy.

Case Studies and Research Findings

- Antimicrobial Study : A recent study evaluated the antimicrobial effects of several thiazole derivatives, including those structurally related to 1-(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)ethanone. Results indicated promising activity against both Gram-positive and Gram-negative bacteria, supporting further investigation into its clinical applications .

- Anticancer Research : In a comprehensive analysis of thiazole-based compounds, several were found to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation. The presence of specific substituents on the thiazole ring was correlated with increased potency .

- Neuropharmacological Studies : Investigations into the neuropharmacological effects of thiazoles revealed that compounds similar to 1-(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)ethanone could modulate neurotransmitter release and exhibit protective effects in neurodegenerative models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)ethanone?

- Methodology : The compound can be synthesized via cyclocondensation reactions. For example, α,β-unsaturated ketones (e.g., 1-(2-(benzo[d]thiazol-2-ylamino)-4-methylpyrimidin-5-yl)ethanone) react with aromatic aldehydes under basic conditions (e.g., NaOH in ethanol) to form conjugated enones . Key parameters include reflux conditions (4–6 hours), solvent polarity, and catalyst choice (e.g., glacial acetic acid for cyclization) .

- Validation : Reaction progress is monitored via TLC (ethyl acetate as eluent), and purity is confirmed by melting point analysis and HPLC .

Q. How is the structural integrity of this compound verified post-synthesis?

- Analytical Techniques :

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹, pyridinyl C-N stretches at ~1600 cm⁻¹) .

- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm for pyridinyl and thiazole rings) and methyl groups (δ 2.3–2.6 ppm). ¹³C NMR confirms carbonyl carbons (δ ~190–200 ppm) .

- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 76.67° between phenyl and pyridinyl groups in analogous structures) .

Q. What are the primary biological targets or assays used to evaluate its bioactivity?

- Targets : Thiazole-pyridine hybrids are screened against enzymes (e.g., kinases, cytochrome P450) or receptors (e.g., G-protein-coupled receptors) .

- Assays :

- Antimicrobial : Agar diffusion assays with Gram-positive/negative bacteria .

- Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Molecular Docking : AutoDock/Vina for predicting binding affinities to targets like EGFR or tubulin .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the pyridine or thiazole rings) affect bioactivity and binding kinetics?

- Case Study : Substituting the pyridine ring with electron-withdrawing groups (e.g., -NO₂) enhances antibacterial activity but reduces solubility. Conversely, methoxy groups improve pharmacokinetic properties but may lower target affinity .

- Data Analysis : SAR studies correlate Hammett constants (σ) of substituents with IC₅₀ values to quantify electronic effects . Contradictions in activity trends (e.g., conflicting results for 4-methyl vs. 4-methoxy derivatives) are resolved via molecular dynamics simulations of ligand-receptor interactions .

Q. What experimental strategies address discrepancies in reported biological activity data?

- Troubleshooting :

- Purity Control : Impurities (e.g., unreacted intermediates) may skew bioassays. Use preparative HPLC or column chromatography for rigorous purification .

- Assay Variability : Standardize protocols (e.g., fixed incubation times, cell passage numbers) to minimize inter-lab variability. Cross-validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Q. How can computational methods enhance the design of derivatives with improved selectivity?

- Workflow :

Virtual Screening : Libraries of derivatives are generated via cheminformatics tools (e.g., RDKit).

ADMET Prediction : SwissADME predicts bioavailability, while ProTox-II assesses toxicity .

Binding Free Energy Calculations : MM/GBSA refines docking poses to prioritize candidates with optimal ΔG values .

- Validation : Synthesize top candidates and compare in vitro/in silico results to refine models .

Methodological Challenges and Solutions

Q. What are the limitations in characterizing this compound’s degradation products under physiological conditions?

- Issue : Organic degradation during prolonged assays (e.g., 9-hour incubation) alters metabolite profiles .

- Solution : Stabilize samples via continuous cooling (−20°C) or use LC-MS/MS to track degradation pathways in real-time .

Q. How can researchers optimize reaction yields for large-scale synthesis without compromising purity?

- Optimization :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.